1,2-二硬脂酰-D70-3-SN-甘油磷脂胆碱

描述

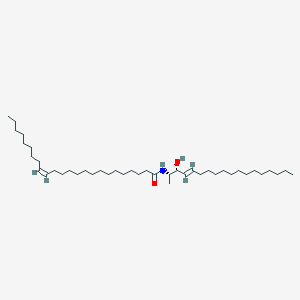

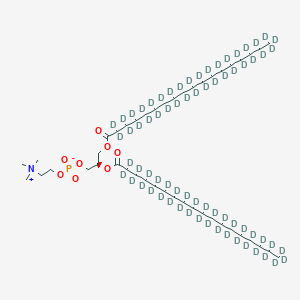

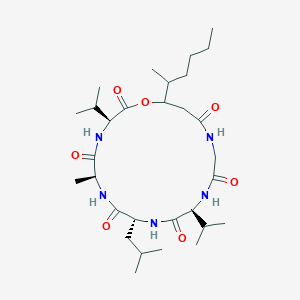

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is a deuterium-labeled phospholipid. It contains the saturated long-chain (18:0) fatty acid stearic acid inserted at the sn-1 and sn-2 positions . This compound is used as an internal standard for the quantification of 1,2-distearoyl-sn-glycero-3-PC by GC- or LC-MS .

Synthesis Analysis

This compound is used to synthesize liposomes and is a crucial lipid component in the lipid nanoparticle (LNP) system . Non-pyrogenic, well-defined liposomes loaded with a molecule of choice are formed by a single hydration step .Molecular Structure Analysis

The molecular formula of 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is C44H88NO8P . Its molecular weight is 860.58 g/mol . The compound is a cylindrical-shaped lipid .Chemical Reactions Analysis

The compound is also known by several synonyms, including PC, 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-distearoyl, L-α-Phosphatidylcholine, distearoyl, L-β,γ-Distearoyl-α-lecithin, DSPC, PC (18:0/18:0) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in ethanol at a concentration of 30 mg/ml .科学研究应用

合成和结构

1,2-二硬脂酰-sn-甘油-3-磷酸胆碱(DSPC)已通过各种方法合成。Hermetter 和 Paltauf(1981 年)描述了一种合成饱和磷脂胆碱(包括 DSPC)的程序,使用脂肪酸的咪唑和甘油磷酸胆碱氯化镉复合物 (Hermetter & Paltauf, 1981)。此外,Morrow 等人(1991 年)使用 2H-NMR 光谱分析了二肉豆蔻酰磷脂胆碱和 DSPC-D70 的相图,深入了解了这些脂质混合物的相行为 (Morrow 等人,1991 年)。

脂质体形成和药物递送

DSPC 在脂质体形成和作为药物递送系统中的成分中的作用非常重要。Svecova 等人(2012 年)研究了 DSPC 在脂质体制备中的聚集,强调了它在形成不含有机溶剂或表面活性剂残留物的脂质体中的重要性 (Svecova 等人,2012 年)。张等人(2020 年)进一步探讨了磷脂胆碱(包括 DSPC)对纳米乳液药物递送系统的稳定性和脂解的影响,证明了它们对药物释放和治疗功效的影响 (Zhang 等人,2020 年)。

膜特性和分析

DSPC 对膜特性的影响一直是研究的关键领域。Ricker 等人(2003 年)研究了海藻糖对空气干燥的二元脂质混合物(包括 DSPC)中相分离的影响,深入了解了脱水情况下的膜行为 (Ricker 等人,2003 年)。史密斯和康博伊(2012 年)开发了一种简化的和频振动成像装置,用于研究 DSPC 脂质双层阵列的转变温度和相行为,有助于理解脂质膜特性 (Smith & Conboy, 2012)。

与其他化合物的相互作用

已经探索了 DSPC 与其他化合物(例如纳米粒子)的相互作用。胡等人(2016 年)研究了金纳米颗粒和 DSPC 脂质双层之间的相互作用,揭示了纳米颗粒表面电荷对膜行为的影响 (Hu 等人,2016 年)。

作用机制

Target of Action

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC) is a phospholipid that primarily targets the lipid bilayer of cells . It plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .

Mode of Action

DSPC interacts with its targets by integrating into the lipid bilayer of cells . It is a cylindrical-shaped lipid, which allows it to fit well within the bilayer and influence its properties . The saturated long-chain (18:0) fatty acid stearic acid inserted at the sn-1 and sn-2 positions contributes to the stability of the lipid bilayer .

Biochemical Pathways

DSPC affects the biochemical pathways related to membrane dynamics and function . It can influence the activity of enzymes such as phospholipase A2, which acts on vesicles of DPPC and DMPC-DSPC . Additionally, DSPC can affect phase separation in lipid membranes, which is crucial for the function and organization of biological membranes .

Pharmacokinetics

It is soluble in ethanol , which may influence its absorption and distribution

Result of Action

The integration of DSPC into the lipid bilayer can influence the properties and functions of the membrane . For instance, it can affect membrane fluidity and phase separation, which are crucial for various cellular processes . In the context of artificial membranes, DSPC plays a key role in the formation and stability of micelles and liposomes .

Action Environment

The action of DSPC can be influenced by various environmental factors. For instance, temperature can affect the phase behavior of DSPC in the membrane . Moreover, the presence of other lipids and molecules in the membrane can also influence the action of DSPC

未来方向

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine has been published in FDA’s Global Substance Registration System (G-SRS) and CDER Inactive Ingredient Database (IID) . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . It is also used in the development of mRNA-lipid nanoparticle COVID-19 vaccines .

生化分析

Biochemical Properties

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine plays a crucial role in biochemical reactions. It is involved in the formation of micelles and liposomes, which are essential for various biological processes

Cellular Effects

It is known to influence cell function by participating in the formation of micelles and liposomes . These structures are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level through its involvement in the formation of micelles and liposomes . These structures can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

It is known to be involved in the formation of micelles and liposomes

属性

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-MNVUKWGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677035 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56952-01-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)